molecular formula C13H16N2O3 B2863777 Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate CAS No. 1486896-83-6

Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate

Cat. No.: B2863777
CAS No.: 1486896-83-6
M. Wt: 248.282
InChI Key: JIOJYGYLEZPIHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .


Chemical Reactions Analysis

Esters, including “Methyl (cyclopropylcarbamoyl)aminoacetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Scientific Research Applications

Synthesis and Pharmacological Activity

Methyl (cyclopropylcarbamoyl)aminoacetate has been used as a starting material or intermediate in the synthesis of various pharmacologically active compounds. For example, Abdel-Wahab et al. (2008) utilized similar compounds in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, demonstrating antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Molecular Structure and Characterization

The molecular structure and characterization of compounds related to Methyl (cyclopropylcarbamoyl)aminoacetate have been explored in various studies. For instance, Yaman et al. (2019) focused on the synthesis, crystal structure, and spectroscopic features of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing insights into the compound's molecular properties and interactions (Yaman, Cakmak, Dege, Odabaşoǧlu, Pavlenko, & Kutuk, 2019).

Antimicrobial and Cytotoxic Activities

Research has also been conducted on the antimicrobial and cytotoxic activities of compounds structurally similar to Methyl (cyclopropylcarbamoyl)aminoacetate. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, exhibiting promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Conformational Studies

The influence of different side chains on the conformation of cyclopropane analogues, including those similar to Methyl (cyclopropylcarbamoyl)aminoacetate, has been a subject of research. Alemán et al. (2002) conducted a theoretical analysis on the conformational impact produced by various substituents, providing valuable insights for the design of biologically active peptides (Alemán, Jiménez, Cativiela, Pérez, & Casanovas, 2002).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential biological applications. For example, Liu et al. (2011) described the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives, showcasing the versatility of this compound in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).

Safety and Hazards

The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl (cyclopropylcarbamoyl)aminoacetate”, but specific information is not available.

Properties

IUPAC Name

methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOJYGYLEZPIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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